molecular formula C4H2O2S2 B133386 2-Oxo-1,3-dithiole-4-carbaldehyde CAS No. 151859-42-6

2-Oxo-1,3-dithiole-4-carbaldehyde

Cat. No. B133386
M. Wt: 146.2 g/mol
InChI Key: PUNUAGKHRFYFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1,3-dithiole-4-carbaldehyde, also known as ODTCA, is a heterocyclic compound with a unique structure that has attracted the attention of researchers in various fields. ODTCA is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 162-165°C. This compound has shown potential in various scientific research applications due to its unique properties.

Mechanism Of Action

2-Oxo-1,3-dithiole-4-carbaldehyde has been shown to have a unique mechanism of action, which involves its ability to act as a redox-active molecule. This means that it can accept or donate electrons, making it useful in various chemical reactions. 2-Oxo-1,3-dithiole-4-carbaldehyde has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.

Biochemical And Physiological Effects

2-Oxo-1,3-dithiole-4-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. 2-Oxo-1,3-dithiole-4-carbaldehyde has also been shown to have anticancer properties, making it a potential candidate for use in cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Oxo-1,3-dithiole-4-carbaldehyde in lab experiments is its unique properties, which make it useful in various applications. However, one of the limitations is that it can be difficult to synthesize in large quantities, which may limit its use in some experiments.

Future Directions

There are many future directions for research on 2-Oxo-1,3-dithiole-4-carbaldehyde. One area of interest is its potential use in the development of new electronic devices. Another area of interest is its potential use in the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-Oxo-1,3-dithiole-4-carbaldehyde and its potential applications in various scientific research areas.

Synthesis Methods

2-Oxo-1,3-dithiole-4-carbaldehyde can be synthesized using various methods, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with thiourea followed by hydrolysis. Another method involves the reaction of 1,2-dithiole-3-thione with formaldehyde in the presence of a base. Both methods have been reported to yield high purity 2-Oxo-1,3-dithiole-4-carbaldehyde.

Scientific Research Applications

2-Oxo-1,3-dithiole-4-carbaldehyde has been extensively studied for its potential applications in various scientific research areas. One of the main areas of interest is its use as a redox-active molecule in organic electronics. 2-Oxo-1,3-dithiole-4-carbaldehyde has been shown to have excellent electron-accepting properties, making it a promising candidate for use in organic solar cells and other electronic devices.

properties

CAS RN

151859-42-6

Product Name

2-Oxo-1,3-dithiole-4-carbaldehyde

Molecular Formula

C4H2O2S2

Molecular Weight

146.2 g/mol

IUPAC Name

2-oxo-1,3-dithiole-4-carbaldehyde

InChI

InChI=1S/C4H2O2S2/c5-1-3-2-7-4(6)8-3/h1-2H

InChI Key

PUNUAGKHRFYFFI-UHFFFAOYSA-N

SMILES

C1=C(SC(=O)S1)C=O

Canonical SMILES

C1=C(SC(=O)S1)C=O

synonyms

1,3-Dithiole-4-carboxaldehyde, 2-oxo- (9CI)

Origin of Product

United States

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